3-methoxy-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide
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Overview
Description
3-methoxy-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide is a sulfonamide derivative. Sulfonamides are a class of compounds known for their broad spectrum of pharmacological activities, including antibacterial, diuretic, and hypoglycemic properties
Preparation Methods
The synthesis of 3-methoxy-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Attachment of the oxan-4-yl group: This involves the reaction of the pyrazole derivative with an appropriate oxan-4-yl halide under basic conditions.
Sulfonamide formation: The final step involves the reaction of the intermediate with methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial production methods may involve optimization of these steps to improve yield and purity, including the use of catalysts and controlled reaction conditions.
Chemical Reactions Analysis
3-methoxy-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide can undergo various chemical reactions:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and acids like hydrochloric acid. Major products formed from these reactions include sulfone, amine, and substituted sulfonamide derivatives.
Scientific Research Applications
3-methoxy-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of enzyme inhibition and protein binding due to its sulfonamide group.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-methoxy-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. This can affect various biochemical pathways, including those involved in bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar compounds to 3-methoxy-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide include:
4-Methoxy-N-(prop-2-yn-1-yl)benzene-1-sulfonamide: This compound has a similar sulfonamide structure but with different substituents, leading to different chemical and biological properties.
3-amino-4-hydroxy-N-(5-methyl-1,2-oxazol-3-yl)benzene-1-sulfonamide: This compound also contains a sulfonamide group but with different functional groups, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-methoxy-N-[1-(oxan-4-yl)pyrazol-4-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S/c1-21-14-3-2-4-15(9-14)23(19,20)17-12-10-16-18(11-12)13-5-7-22-8-6-13/h2-4,9-11,13,17H,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWLUGCXIJCRERZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)NC2=CN(N=C2)C3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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